molecular formula C24H46BrNO11 B11929988 Bromoacetamido-PEG8-t-butyl acetate

Bromoacetamido-PEG8-t-butyl acetate

Cat. No.: B11929988
M. Wt: 604.5 g/mol
InChI Key: UOZIGPXPPMIYNC-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG8-t-butyl acetate is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG linker containing a bromide group and a tert-butyl acetate group. The bromide group can be replaced by nucleophilic reagents for bioconjugation and PEGylation, while the carboxyl group is protected by the tert-butyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromoacetamido-PEG8-t-butyl acetate typically involves the reaction of PEG8 with bromoacetyl bromide in the presence of a base, followed by the protection of the carboxyl group with tert-butyl acetate. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to 0°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: For efficient mixing and temperature control

    Purification: Using techniques such as column chromatography or recrystallization

    Quality Control: Ensuring the purity and consistency of the product through analytical methods like HPLC and NMR

Chemical Reactions Analysis

Types of Reactions

Bromoacetamido-PEG8-t-butyl acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The tert-butyl acetate group can be hydrolyzed under acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols

    Solvents: Anhydrous dichloromethane, tetrahydrofuran

    Catalysts: Triethylamine, pyridine

    Conditions: Room temperature to 0°C, several hours to overnight

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted PEG derivatives can be formed.

    Hydrolysis Products: Free carboxyl group derivatives

Scientific Research Applications

Bromoacetamido-PEG8-t-butyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a PEG linker in the synthesis of various compounds.

    Biology: Employed in bioconjugation and PEGylation to improve the solubility and stability of biomolecules.

    Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of Bromoacetamido-PEG8-t-butyl acetate involves its role as a linker in bioconjugation and PEGylation processes. The bromide group reacts with nucleophiles to form stable covalent bonds, while the PEG chain imparts solubility and biocompatibility. The tert-butyl acetate group protects the carboxyl group during reactions and can be removed under acidic conditions to expose the functional group for further modifications .

Comparison with Similar Compounds

Similar Compounds

  • Bromoacetamido-PEG4-t-butyl acetate
  • Bromoacetamido-PEG6-t-butyl acetate
  • Bromoacetamido-PEG12-t-butyl acetate

Uniqueness

Bromoacetamido-PEG8-t-butyl acetate is unique due to its specific PEG chain length (PEG8), which provides an optimal balance between solubility and biocompatibility. The presence of the bromide group allows for versatile bioconjugation, while the tert-butyl acetate group offers protection during synthetic processes .

Properties

Molecular Formula

C24H46BrNO11

Molecular Weight

604.5 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C24H46BrNO11/c1-24(2,3)37-23(28)21-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-26-22(27)20-25/h4-21H2,1-3H3,(H,26,27)

InChI Key

UOZIGPXPPMIYNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr

Origin of Product

United States

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